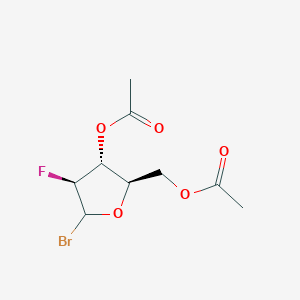

((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate

Descripción

This compound is a halogenated tetrahydrofuran derivative featuring bromine and fluorine substituents, along with acetyloxy and methyl acetate groups. However, comparisons with structurally related compounds (see below) offer insights into its properties and applications.

Propiedades

IUPAC Name |

[(2R,3R,4S)-3-acetyloxy-5-bromo-4-fluorooxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrFO5/c1-4(12)14-3-6-8(15-5(2)13)7(11)9(10)16-6/h6-9H,3H2,1-2H3/t6-,7+,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQYPUUXPVYJW-OBCZXFEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)Br)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)Br)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743315 | |

| Record name | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444586-87-2 | |

| Record name | D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444586-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-O-acetyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate, with the CAS number 444586-87-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₉H₁₂BrFO₅

- Molecular Weight : 299.09 g/mol

- Structural Characteristics : The compound features a tetrahydrofuran ring with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing bromine and fluorine are known to enhance antimicrobial properties due to their ability to disrupt cellular membranes.

- Antitumor Effects : The presence of acetoxy and halogen substituents can influence the compound's interaction with biological targets, potentially leading to antitumor activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Potential efficacy in cancer cell lines | |

| Antiviral | Inhibition of viral replication observed |

Antimicrobial Studies

A study conducted on related compounds indicated that halogenated tetrahydrofuran derivatives showed promising antimicrobial properties. The bromine and fluorine atoms enhance the lipophilicity of the molecule, allowing better membrane penetration and disruption of microbial integrity .

Antitumor Activity

In vitro assays have demonstrated that similar tetrahydrofuran derivatives can inhibit the growth of cancer cell lines. For instance, compounds with bromine substituents have shown cytotoxic effects on breast and lung cancer cells by inducing apoptosis . The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antiviral Properties

Research has also explored the antiviral potential of structurally related compounds. Some studies suggest that these compounds can inhibit viral entry or replication within host cells, making them candidates for further investigation in antiviral drug development .

Case Studies

- Study on Antimicrobial Efficacy : A series of tests on various bacterial strains revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria.

- Antitumor Activity : A specific study focused on the compound's effects on MCF-7 (breast cancer) cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in early apoptotic cells.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C₉H₁₂BrFO₅

- Molecular Weight : 299.09 g/mol

- Structure : The compound features a tetrahydrofuran ring with acetoxy, bromo, and fluoro groups that contribute to its reactivity and potential applications.

Medicinal Chemistry

The compound's structural characteristics make it a suitable candidate for the development of new pharmaceuticals. Its bromo and fluoro substituents can enhance biological activity and selectivity in drug design.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. For instance, studies have explored the synthesis of nucleoside analogs that target viral replication mechanisms, utilizing intermediates like ((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate as building blocks for more complex molecules .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to introduce functional groups into larger molecular frameworks, facilitating the creation of complex organic molecules.

Example: Synthesis Pathways

The compound can undergo various reactions such as:

- Nucleophilic Substitution : The bromo group can be replaced by nucleophiles to create diverse derivatives.

- Acetylation Reactions : The acetoxy group can be modified to form different acyl derivatives.

Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme interactions or as a substrate for reactions involving specific enzymes. Its unique structure allows researchers to investigate the effects of stereochemistry on enzyme activity and selectivity.

Comparación Con Compuestos Similares

a. [(2R,3R,4S)-3,4-Bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl Acetate

- Structural Differences : Replaces bromine with iodine at position 3.

- Conformation : The tetrahydrofuran ring adopts a distorted half-chair conformation, with the acetyloxy and methyl acetate substituents contributing to torsional strain. The C–H⋯O interactions form supramolecular chains along the a-axis in the crystal lattice .

b. ((2R,3R,4R,5S)-3-(Benzoyloxy)-5-chloro-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl Benzoate

- Structural Differences : Substitutes bromine with chlorine and acetyloxy with benzoyloxy groups.

- Applications : Used in studying CD38 NADase inhibitors, which are relevant to cancer and immune disorders .

2.2 Functional Group Variations

a. [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl Acetate

- Structural Differences: Incorporates a 4-bromophenoxy group and an acetamido substituent.

- Properties: Larger molecular formula (C20H24BrNO9 vs. C10H13BrFO5 for the target compound) and higher molecular weight (502.31 g/mol). The phenoxy group may enhance π-π stacking interactions, influencing binding to aromatic protein pockets .

b. EdAP Intermediate: (3R,4S,5R)-5-((Triethylsilyl)ethynyl)tetrahydrofuran Derivatives

- Structural Differences : Features ethynyl and silyl protecting groups instead of halogens.

- Applications: Intermediate in synthesizing EdAP, a potent influenza A inhibitor.

Comparative Data Table

Research Findings and Implications

- Halogen Effects : Bromine and iodine enhance molecular polarizability, influencing crystal packing and intermolecular interactions. Chlorine analogs prioritize specific enzyme inhibition .

- Substituent Impact : Acetyloxy groups improve metabolic stability over benzoyloxy groups but may reduce binding affinity to hydrophobic targets .

- Synthetic Complexity : Silyl and ethynyl groups (e.g., EdAP intermediates) introduce synthetic versatility but require additional protection/deprotection steps compared to halogenated analogs .

Métodos De Preparación

Formation of the Tetrahydrofuran Core

- The tetrahydrofuran ring is often synthesized via cyclization of appropriately functionalized sugar derivatives or acyclic precursors.

- A common approach involves starting from a sugar or sugar-like aldehyde intermediate, followed by intramolecular cyclization to form the furanose ring with control of stereochemistry at C2, C3, and C4 positions.

- Diastereoselective cyclization methods, such as O4′-C1 cyclization, are employed to achieve the desired stereochemical configuration (2R,3R,4S) in the tetrahydrofuran ring.

Bromination at C5

- Bromination at the C5 position is generally performed after ring formation and fluorination.

- This step involves selective substitution or addition of bromine to the hydroxyl or alkoxy group at C5.

- The bromine source can be elemental bromine or brominating reagents such as N-bromosuccinimide (NBS), under controlled conditions to avoid over-bromination or side reactions.

- The stereochemistry at C5 is preserved or controlled through reaction conditions and choice of reagents.

Acetylation of Hydroxyl Groups

- The hydroxyl groups at C3 and the primary alcohol at C2 (as the methyl acetate substituent) are acetylated to form acetate esters.

- Acetylation is typically performed using acetic anhydride in the presence of a base such as pyridine or catalytic DMAP (4-dimethylaminopyridine).

- This step protects the hydroxyl groups and stabilizes the molecule for further synthetic applications or purification.

- The acetylation is done under mild conditions to avoid cleavage or rearrangement of the sensitive fluorinated and brominated ring.

Representative Preparation Route Summary

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Starting sugar aldehyde, acid/base catalysis | Formation of tetrahydrofuran ring with stereocontrol |

| 2 | Fluorination | DAST or equivalent fluorinating agent | Selective C4 fluorination maintaining stereochemistry |

| 3 | Bromination | NBS or Br2, controlled temperature | Introduction of bromine at C5 position |

| 4 | Acetylation | Acetic anhydride, pyridine or DMAP | Formation of acetate esters at C3 and C2 positions |

Research Findings and Stereochemical Control

- The stereochemical outcome is influenced by the choice of protecting groups and reaction conditions during fluorination and bromination.

- Studies show that the use of cyclic acetals and dithioacetals as intermediates enhances diastereoselectivity in fluorination steps.

- The acetylation step is straightforward but requires careful monitoring to prevent hydrolysis or migration of acetyl groups.

- The final compound is often purified by chromatographic methods and characterized by NMR, mass spectrometry, and elemental analysis to confirm stereochemistry and purity (>97% purity reported).

Summary Table of Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C9H12BrFO5 |

| Molecular Weight | 299.09 g/mol |

| CAS Number | 444586-87-2 |

| Purity | >97% (commercially available) |

| Appearance | Not specified in detail (typically solid) |

| IUPAC Name | [(2R,3R,4S)-3-acetyloxy-5-bromo-4-fluorooxolan-2-yl]methyl acetate |

| SMILES | CC(=O)OCC1C(C(C(O1)Br)F)OC(=O)C |

Q & A

Basic: What experimental methods are recommended for synthesizing ((2R,3R,4S)-3-Acetoxy-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl acetate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation and acetylation steps. For example, analogous iodinated compounds are synthesized using N-iodosuccinimide (NIS) and silver nitrate (AgNO₃) as catalysts under inert N₂ atmosphere . Reaction optimization includes:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) to minimize side reactions.

- Catalyst selection : AgNO₃ enhances regioselectivity in halogenation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in EtOAc at 277 K yields high-purity crystals .

- Monitoring : Use TLC and NMR (¹H/¹³C) to track reaction progress and confirm intermediate formation.

Basic: How can the stereochemistry and conformation of this compound be determined experimentally?

Methodological Answer:

X-ray crystallography is the gold standard. For example, analogous tetrahydrofuran derivatives exhibit twisted half-boat conformations with substituents at C3 and C4 in equatorial positions and C5 substituents in axial positions . Key steps:

- Crystallization : Slow evaporation of EtOAc solutions at 277 K produces diffraction-quality crystals .

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves stereochemistry and refines anisotropic displacement parameters .

Advanced: How do intermolecular interactions influence the solid-state packing of this compound, and what analytical techniques reveal these interactions?

Methodological Answer:

Intermolecular forces (e.g., C–H⋯O hydrogen bonds) dictate crystal packing. For example, in iodinated analogs, two independent C–H⋯O interactions form chains parallel to the a-axis, with carbonyl oxygen (O6) as the acceptor . Analysis methods:

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H⋯O vs. H⋯Br contacts).

- Packing diagrams : Generated via Mercury or Olex2 software to visualize supramolecular architectures .

- Thermal ellipsoid plots : Highlight dynamic disorder or anisotropic motion of substituents (e.g., bromine/fluorine atoms) .

Advanced: How can contradictory NMR or crystallographic data be resolved during structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals caused by conformational flexibility (e.g., tetrahydrofuran ring puckering) .

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR data to validate assignments .

- Twinned refinement : For crystals with non-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Occupancy refinement : Adjust site-occupancy factors for disordered atoms (e.g., bromine in multiple positions) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

A multi-technique approach is required:

- ¹H/¹³C NMR : Identify acetyloxy groups (δ ~2.0–2.2 ppm for CH₃CO; δ ~170 ppm for carbonyl C) and tetrahydrofuran ring protons (δ ~3.5–5.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇BrFNO₈: 449.21) .

- IR spectroscopy : Detect C=O stretches (1740–1760 cm⁻¹) and C–F/Br vibrations (500–700 cm⁻¹) .

Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound under varying conditions?

Methodological Answer:

- DFT/MD simulations : Predict hydrolysis susceptibility of acetyloxy groups (e.g., B3LYP/6-31G* level) .

- pKa estimation : Software like MarvinSuite calculates acid dissociation constants (e.g., pKa ~8.0 for hydroxyl groups) to assess stability in aqueous buffers .

- Conformational sampling : Monte Carlo methods model ring puckering energetics and substituent orientations .

Basic: What safety protocols are critical when handling this compound, given its halogenated and acetylated groups?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., acetic anhydride).

- Waste disposal : Halogenated waste containers for bromine/fluorine-containing residues .

- Storage : Airtight containers under N₂ at 4°C to prevent hydrolysis or oxidation .

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., D-glucose derivatives) to control stereochemistry .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for halogenation steps .

- HPLC chiral columns : Analyze purity (e.g., Chiralpak IA column with hexane/isopropanol eluent) .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research applications?

Methodological Answer:

- HPLC : Purity ≥95% (UV detection at 254 nm) .

- Elemental analysis : C, H, N within ±0.4% of theoretical values.

- Melting point : Sharp range (±1°C) confirms crystallinity .

Advanced: How do substituents (Br, F, acetyloxy) influence the compound’s electronic properties and reactivity in nucleophilic environments?

Methodological Answer:

- Electron-withdrawing effects : Fluorine increases ring electrophilicity, enhancing susceptibility to nucleophilic attack at C5.

- Steric effects : Acetyloxy groups at C3/C4 hinder axial nucleophile approach, favoring equatorial reactivity .

- Leaving group ability : Bromine at C5 facilitates substitution reactions (e.g., Suzuki coupling with boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.